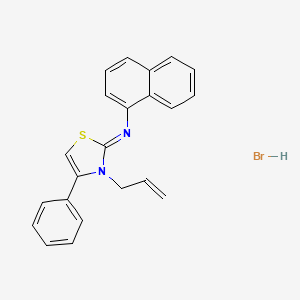

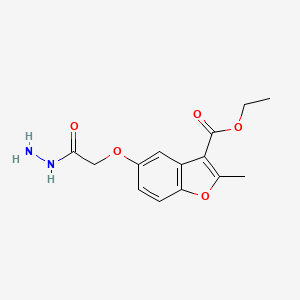

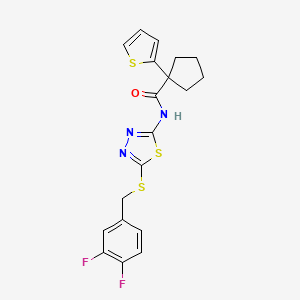

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)naphthalen-1-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative, which is known to possess interesting biological properties.

Scientific Research Applications

Scintillator Materials

Research on plastic scintillators, including those based on polymethyl methacrylate, indicates the use of naphthalene derivatives as luminescent dyes or solvents to enhance scintillation properties. Such materials are crucial in radiation detection technologies, offering insights into adjustments that could improve efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Medicinal Chemistry

Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, have shown a wide range of interactions with biological molecules. This property underscores their potential in medicinal applications, such as anticancer, antibacterial, and antifungal agents. The extensive applications of naphthalimide derivatives in diagnostics and as cell imaging agents also highlight the versatility of naphthalene-based compounds in biomedical research (Gong et al., 2016).

Catalysis

The catalytic applications of naphthalene derivatives, particularly in isomerization reactions mediated by transition metal complexes, represent another significant area of research. This includes the synthesis of enamines, enamides, azadienes, and heterocyclic systems, showcasing the role of naphthalene-based compounds in facilitating complex chemical transformations (Krompiec et al., 2008).

Environmental Science

Studies on the microbial biodegradation of polycyclic aromatic hydrocarbons, including naphthalene, emphasize the environmental relevance of these compounds. Understanding the mechanisms behind PAH degradation can inform bioremediation strategies for contaminated sites, highlighting the ecological impact of research on naphthalene and its derivatives (Peng et al., 2008).

properties

IUPAC Name |

N-naphthalen-1-yl-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S.BrH/c1-2-15-24-21(18-10-4-3-5-11-18)16-25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20;/h2-14,16H,1,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXJMAYQJWNUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CSC1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

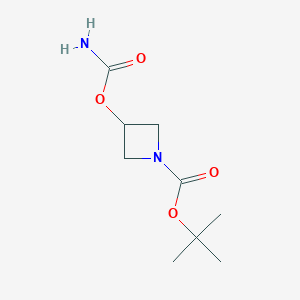

![N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2598888.png)

![2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2598889.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2598890.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2598892.png)

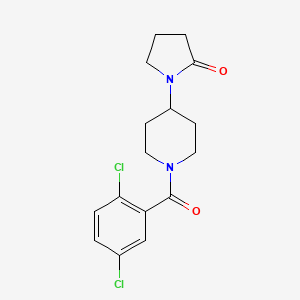

![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2598902.png)

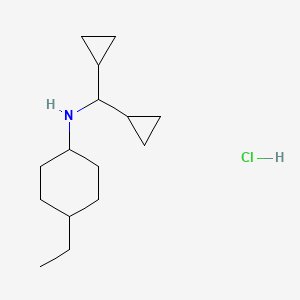

![ethyl 2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-oxo-3,4,5,6-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2598906.png)